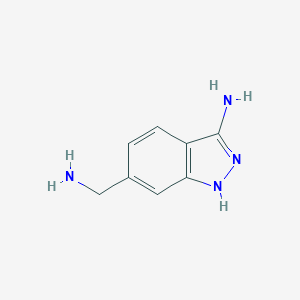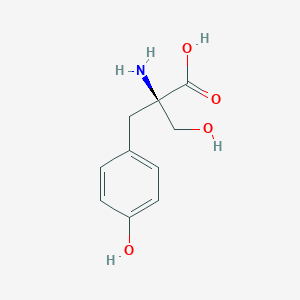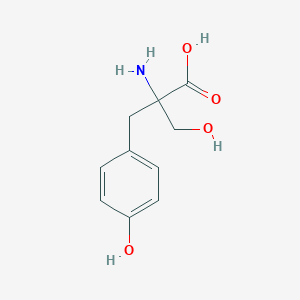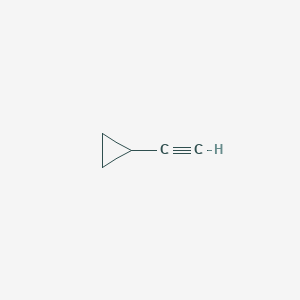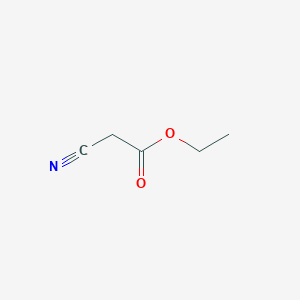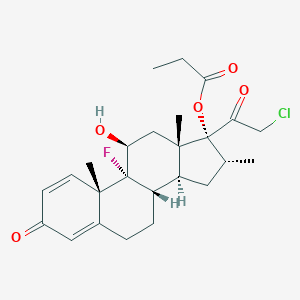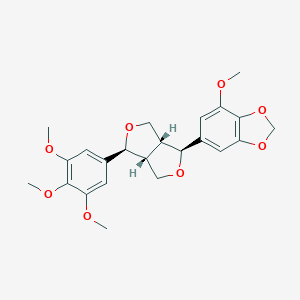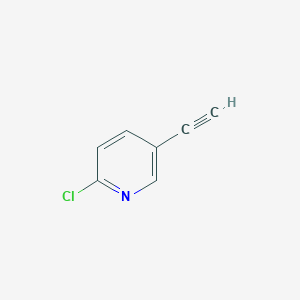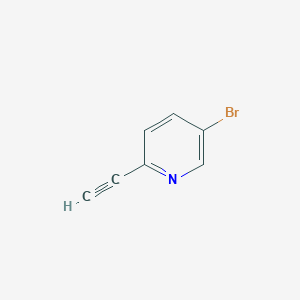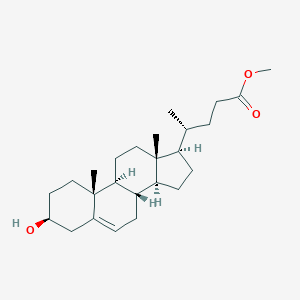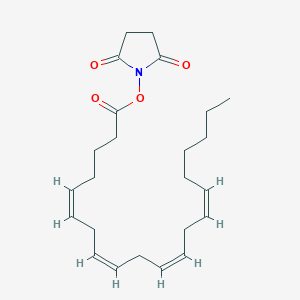
Arachidonic Acid N-Hydroxysuccinimidyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a polyunsaturated fatty acid chain, making it a subject of study in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the reaction of a pyrrolidinone derivative with a polyunsaturated fatty acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation of the polyunsaturated fatty acid chain.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain can be oxidized to form peroxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidinone derivatives
科学研究应用
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This compound is unique due to its specific combination of a pyrrolidinone ring and a polyunsaturated fatty acid chain.
Bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate: Another compound with a pyrrolidinone ring but with different substituents and properties.
(2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate:
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate lies in its specific structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVZDBDYJGWCM-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
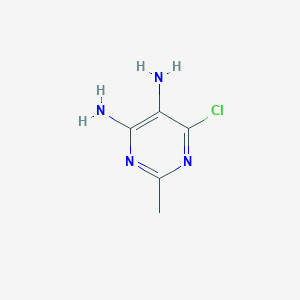
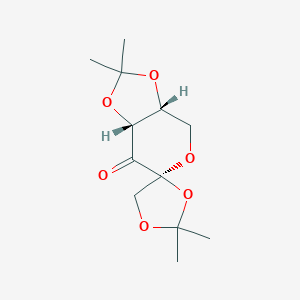
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)
